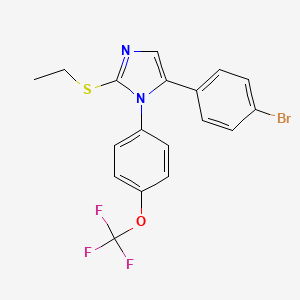

5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-ethylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrF3N2OS/c1-2-26-17-23-11-16(12-3-5-13(19)6-4-12)24(17)14-7-9-15(10-8-14)25-18(20,21)22/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLJZHXQKXFORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen such as ammonium acetate under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with an appropriate halogenated imidazole intermediate in the presence of a palladium catalyst.

Addition of the Ethylthio Group: The ethylthio group can be added through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the imidazole ring.

Incorporation of the Trifluoromethoxyphenyl Group: This group can be introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxyphenyl halide reacts with the imidazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the trifluoromethoxyphenyl group or electrophilic substitution at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions are commonly used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

Sulfoxides and Sulfones: From oxidation of the ethylthio group.

Phenyl Derivatives: From reduction of the bromophenyl group.

Substituted Imidazoles: From various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Physicochemical Data

- Molecular Weight : ~463.3 g/mol (calculated).

- Solubility : Low aqueous solubility (<10 µg/mL), typical for lipophilic imidazoles.

- Stability : Stable under inert conditions but sensitive to strong oxidizers due to the thioether group.

Biological Activity

5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic imidazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is part of a larger class of imidazole derivatives known for their pharmacological properties, including anticancer, antifungal, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromophenyl group and a trifluoromethoxy group, which are critical for its biological activities.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

In Vitro Studies

In vitro tests have shown that this compound can induce apoptosis in cancer cells. A notable study reported the following results:

- IC50 Values : The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX).

- Mechanism of Action : The compound was found to increase the expression of pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2 in a time-dependent manner. This shift in protein expression is crucial for the induction of apoptosis in tumor cells .

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 = 20 µM) |

|---|---|---|

| A549 | 15 | More potent |

| SGC-7901 | 12 | More potent |

| HeLa | 10 | More potent |

Selectivity Index

The selectivity index (SI) for this compound was calculated based on its toxicity to normal cells versus tumor cells. The SI indicated that normal L-02 cells showed a tolerance that was 23–46 times higher than that of tumor cells, suggesting a favorable therapeutic window .

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

- HeLa Cell Study : In one study, treatment with this compound led to a 68.2% apoptosis rate in HeLa cells after 24 hours, compared to a 39.6% rate induced by 5-FU .

- Mechanistic Insights : Western blot analysis revealed that treatment with this compound resulted in a significant increase in caspase-3 activation, further supporting its role as an apoptosis inducer .

Q & A

Q. What are the standard synthetic routes for 5-(4-bromophenyl)-2-(ethylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzimidazoles or imidazole precursors. For example, condensation reactions between aryl amines and aldehydes under reflux conditions in solvents like ethanol or DMF, catalyzed by acetic acid or p-toluenesulfonic acid, are common. Key intermediates are characterized via:

Q. How do solvent and catalyst choices influence the yield and purity of the target compound?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF): Enhance reaction rates for SNAr (nucleophilic aromatic substitution) due to high dielectric constants.

- Protic solvents (e.g., ethanol): Favor condensation reactions but may reduce yields for sulfur-containing intermediates due to side reactions.

- Catalysts: Acetic acid aids in protonating intermediates, while palladium catalysts (e.g., Pd/C) improve coupling efficiency for bromophenyl groups. Optimize via controlled experiments with HPLC monitoring to track byproduct formation .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The trifluoromethoxy group’s electronegativity may enhance binding to hydrophobic pockets.

- MD Simulations: Assess stability of ligand-protein complexes over 100+ ns trajectories, analyzing RMSD and hydrogen-bond occupancy. Validate with in vitro assays (e.g., fluorescence quenching) .

Q. What strategies resolve discrepancies between calculated and observed spectroscopic data during characterization?

Methodological Answer:

- Dynamic NMR: Detect rotational barriers in ethylthio groups causing signal splitting.

- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., bromophenyl vs. trifluoromethoxy spatial arrangement). Refine computational models using Cambridge Structural Database (CSD) references .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modification?

Methodological Answer:

- Substituent Scanning: Replace bromophenyl with chlorophenyl or fluorophenyl groups to assess halogen effects on antifungal activity.

- Thioether Linkers: Compare ethylthio with methylthio or propylthio for solubility and metabolic stability. Use LogP measurements and cytotoxicity assays (e.g., MTT on mammalian cells) to rank derivatives .

Q. What methods evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies: Incubate in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via LC-MS.

- Light/Thermal Stability: Expose to UV (254 nm) or 40°C for 72h, tracking decomposition with TLC. Use Arrhenius plots to predict shelf life .

Data Contradiction and Optimization

Q. How to address conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability)?

Methodological Answer:

Q. Why might synthetic yields vary when scaling from milligram to gram quantities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.